molecular formula C10H9N3O3 B1455487 2-cyano-N-[(4-nitrophenyl)methyl]acetamide CAS No. 566926-17-8

2-cyano-N-[(4-nitrophenyl)methyl]acetamide

Cat. No. B1455487
M. Wt: 219.2 g/mol
InChI Key: JBQJIQROBKAQNT-UHFFFAOYSA-N
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Description

2-cyano-N-[(4-nitrophenyl)methyl]acetamide, also known as N-(4-nitrobenzyl)-2-cyanoacetamide (NCA), is a white to light-yellow crystalline compound. It has a CAS Number of 566926-17-8 and a molecular weight of 219.2 .


Synthesis Analysis

The synthesis of cyanoacetamides like 2-cyano-N-[(4-nitrophenyl)methyl]acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The InChI code for 2-cyano-N-[(4-nitrophenyl)methyl]acetamide is 1S/C10H9N3O3/c11-6-5-10(14)12-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5,7H2,(H,12,14) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Solvatochromism and Hydrogen Bonding

  • Solvatochromism of Heteroaromatic Compounds : Research has shown that molecules similar to 2-cyano-N-[(4-nitrophenyl)methyl]acetamide can form complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These studies shed light on the effect of temperature, phase state, and solvent properties on the equilibrium between solvated molecules, particularly highlighting the non-linear dependence of NH stretching frequency on complex formation energy (Krivoruchka et al., 2004).

Structural Analysis and Crystallography

  • Crystal Structure of N-Substituted Acetamides : Investigations into the conformation of N—H bonds in N-substituted acetamides reveal variations in molecular geometry and hydrogen bonding patterns, offering insights into the structural characteristics of these compounds (Gowda et al., 2007).

Photoreactivity Studies

  • Photoreactions of Organic Compounds in Various Solvents : Studies on the photoreactivity of compounds similar to 2-cyano-N-[(4-nitrophenyl)methyl]acetamide in different solvents have contributed to understanding their stability and reactivity under UV light, relevant in fields like pharmaceuticals and photochemistry (Watanabe et al., 2015).

Anticancer and Antioxidant Properties

  • Nitrophenyl-group-containing Heterocycles : Research into heterocyclic compounds bearing nitrophenyl groups has uncovered their potential anticancer and antioxidant properties, pointing to the therapeutic applications of these molecules (Sayed et al., 2021).

Optical and Sensory Applications

  • Synthesis and Optical Properties of Orcinolic Derivatives : Orcinolic derivatives related to 2-cyano-N-[(4-nitrophenyl)methyl]acetamide have been synthesized and analyzed for their structural, optical properties, and applications as pH indicators, highlighting the versatility of these compounds in sensory applications (Wannalerse et al., 2022).

Metal Complexes and Coordination Chemistry

  • Complex Formation with Metal Ions : The study of 2-cyano-2-isonitroso derivatives has provided insights into the formation of metal complexes, illustrating the potential of these compounds in coordination chemistry and materials science (Ratcliff et al., 2012).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 .

Future Directions

Cyanoacetamide-N-derivatives have drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide. They have the potential to evolve into better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-[(4-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-6-5-10(14)12-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJIQROBKAQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[(4-nitrophenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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